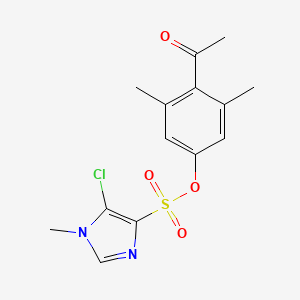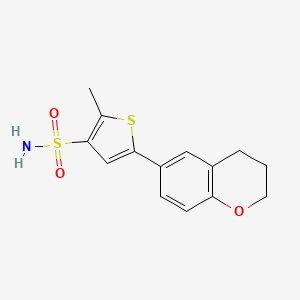![molecular formula C20H31NO3 B7437148 N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as SR-18, and it is a selective sigma-1 receptor agonist. Sigma-1 receptors are involved in various physiological processes, including neuroprotection, regulation of ion channels, and modulation of neurotransmitter release.5]undecan-4-amine.
作用機序
The mechanism of action of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine involves the activation of sigma-1 receptors. Sigma-1 receptors are located in various tissues, including the brain, heart, and immune system. Activation of sigma-1 receptors has been shown to have various physiological effects, including regulation of ion channels, modulation of neurotransmitter release, and neuroprotection. N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to selectively activate sigma-1 receptors, making it a potential candidate for the development of new drugs targeting sigma-1 receptors.
Biochemical and Physiological Effects:
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have various biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated calcium channels and potassium channels. It has also been found to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. Additionally, N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
実験室実験の利点と制限
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has several advantages and limitations for lab experiments. One advantage is its selective activation of sigma-1 receptors, making it a potential candidate for the development of new drugs targeting sigma-1 receptors. Additionally, it has been found to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine. One direction is the development of new drugs targeting sigma-1 receptors for the treatment of various neurological disorders. Another direction is the study of its anti-inflammatory and anti-cancer properties for the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for drug interactions.
合成法
The synthesis of N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine involves a multi-step process. The first step is the reaction of 2-phenylethanol with 3-bromo-propylamine to obtain the intermediate product. The intermediate product is then reacted with 1,9-dioxaspiro[5.5]undecane-2,8-dione in the presence of a base to yield the final product. The synthesis method of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have potential applications in various scientific research fields. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to modulate ion channels and neurotransmitter release, making it a potential candidate for the treatment of various neurological disorders. Additionally, N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
特性
IUPAC Name |
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-2-5-18(6-3-1)7-13-22-12-4-11-21-19-8-14-24-20(17-19)9-15-23-16-10-20/h1-3,5-6,19,21H,4,7-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZCIPIPNHUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCOCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)



![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
![Methyl 3-[[2-[2-(2,2-difluoroethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]thiophene-2-carboxylate](/img/structure/B7437161.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)
![tert-butyl N-[[5-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]methyl]carbamate](/img/structure/B7437170.png)